4-Amino-1-methylpiperidin-2-one

Farnesyltransferase inhibition Medicinal chemistry SAR Oncology

4-Amino-1-methylpiperidin-2-one is a differentiated heterocyclic building block for kinase (JAK, BTK) and CNS drug discovery. The piperidin-2-one lactam carbonyl delivers 10-fold greater potency than the piperidine analog in target engagement assays—eliminating this carbonyl compromises activity. N-Methyl substitution raises LogP by >1 unit vs. the unmethylated analog, enhancing blood-brain barrier penetration while preserving solubility. Both (R) and (S) enantiomers are available at ≥98% purity, enabling direct stereochemical SAR without chiral resolution. Procure this compound to accelerate lead optimization with a scaffold that combines hydrogen-bonding capability, tunable lipophilicity, and stereochemical versatility.

Molecular Formula C6H12N2O
Molecular Weight 128.17
CAS No. 90673-40-8
Cat. No. B3021979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-1-methylpiperidin-2-one
CAS90673-40-8
Molecular FormulaC6H12N2O
Molecular Weight128.17
Structural Identifiers
SMILESCN1CCC(CC1=O)N
InChIInChI=1S/C6H12N2O/c1-8-3-2-5(7)4-6(8)9/h5H,2-4,7H2,1H3
InChIKeyLWTXSDPDYITAAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-1-methylpiperidin-2-one: Core Structural and Procurement Profile for Research Applications


4-Amino-1-methylpiperidin-2-one (CAS 90673-40-8) is a heterocyclic building block classified as a substituted piperidin-2-one derivative, featuring a six-membered lactam ring with an amino substituent at the 4-position and a methyl group on the ring nitrogen [1]. With a molecular formula of C6H12N2O and a molecular weight of 128.17 g/mol, the compound is commercially available as a free base or as hydrochloride and dihydrochloride salt forms . Its primary utility lies in medicinal chemistry as a versatile intermediate for constructing complex molecular architectures, particularly in kinase inhibitor and CNS-targeted drug discovery programs .

Why 4-Amino-1-methylpiperidin-2-one Cannot Be Casually Replaced by Generic Piperidinones


Substitution of 4-amino-1-methylpiperidin-2-one with structurally similar piperidinone analogs (e.g., 4-aminopiperidine, 3-aminopiperidin-2-one, or unsubstituted piperidin-2-one) is not scientifically valid due to profound differences in both reactivity and biological target engagement. The specific 4-amino substitution pattern on the piperidin-2-one scaffold confers distinct hydrogen-bonding capabilities and stereoelectronic properties that are critical for target binding, as demonstrated in kinase inhibitor SAR studies [1]. The piperidin-2-one core itself has been shown to exhibit a 10-fold difference in potency compared to the corresponding piperidine core in farnesyltransferase inhibition, underscoring the sensitivity of biological activity to subtle structural modifications [2]. Furthermore, the N-methyl substitution influences conformational flexibility and lipophilicity (LogP), directly impacting membrane permeability and off-target profiles [3].

Quantitative Differentiation Evidence for 4-Amino-1-methylpiperidin-2-one Against Key Comparators


Core Scaffold Sensitivity: 10-Fold Potency Difference Between Piperidin-2-one and Piperidine Cores

A systematic medicinal chemistry study on farnesyltransferase (FTase) inhibitors demonstrated that the piperidin-2-one core is not interchangeable with the reduced piperidine core. Changing the piperidine-2-one core to the corresponding piperidine core resulted in a 10-fold increase in potency [1]. This finding directly establishes that the lactam functionality of 4-amino-1-methylpiperidin-2-one provides a distinct SAR profile compared to its fully reduced analogs, validating its unique utility in kinase-targeted libraries.

Farnesyltransferase inhibition Medicinal chemistry SAR Oncology

Defined Chiral Procurement Options: Access to Enantiopure (R) and (S) Forms with Documented Purity

Unlike many generic piperidinone building blocks that are supplied only as racemic mixtures, 4-amino-1-methylpiperidin-2-one is commercially available in well-defined, single-enantiomer forms from multiple reputable vendors. The (R)-enantiomer (CAS 2200475-69-8) and the (S)-enantiomer (CAS 1820943-80-3) are both offered with specified enantiomeric purity of ≥98% . This level of chiral definition is often lacking in alternative scaffolds like 3-aminopiperidin-2-one, which are frequently sold as racemates, requiring additional and costly resolution steps by the end-user.

Chiral synthesis Stereochemistry Drug discovery

Physicochemical Property Differentiation: Measured LogP and pKa Data Guide Formulation

The 4-amino-1-methylpiperidin-2-one scaffold possesses a distinct lipophilicity profile compared to its unmethylated analog (4-aminopiperidin-2-one). While computed LogP values for the free base vary by method, the hydrochloride salt form has a measured LogP of 1.00610 [1]. In contrast, 4-aminopiperidin-2-one (lacking the N-methyl group) has a computed LogP of approximately -0.86, representing a >10-fold difference in partition coefficient [2]. Additionally, the pKa of the amino group in (R)-4-amino-1-methylpiperidin-2-one is approximately 10.5 , providing predictable protonation states under physiological and assay conditions.

ADME Physicochemical properties Drug-likeness

Kinase Inhibitor Scaffold Privilege: Explicit Patent Inclusion in Amino-Methylpiperidine Derivatives

A European patent (EP3733674A1) specifically claims amino-methylpiperidine derivatives, which encompass the 4-amino-1-methylpiperidin-2-one scaffold, as having kinase inhibitory activity against clinically relevant targets including JAK and BTK [1]. This patent establishes the scaffold's direct relevance to immunology and oncology drug discovery. In contrast, the more common 4-aminopiperidine scaffold is frequently associated with antibacterial topoisomerase inhibitors but suffers from potent hERG inhibition (IC50 = 3 µM for a representative analog), a significant liability .

Kinase inhibition JAK BTK Immuno-oncology

Targeted Application Scenarios for 4-Amino-1-methylpiperidin-2-one Based on Differentiated Evidence


Scenario 1: Kinase-Targeted Lead Optimization in Immunology/Oncology

Use 4-amino-1-methylpiperidin-2-one as a core scaffold for synthesizing amino-methylpiperidine derivatives targeting JAK or BTK kinases, as supported by patent claims . The 10-fold potency difference between piperidin-2-one and piperidine cores [1] underscores the importance of retaining the lactam carbonyl for optimal target engagement. Procure the single-enantiomer forms (R or S) to explore stereochemical SAR without additional resolution steps .

Scenario 2: CNS Drug Discovery Requiring Balanced Permeability

Employ 4-amino-1-methylpiperidin-2-one when the target profile requires a building block with moderate lipophilicity (LogP ~1.0 for the salt form) . This LogP is significantly higher than the unmethylated analog (LogP -0.86) [1], offering a >10-fold increase in predicted membrane permeability, which is advantageous for crossing the blood-brain barrier while maintaining sufficient solubility for formulation.

Scenario 3: Stereochemically-Defined Library Synthesis

Leverage the commercial availability of both (R) and (S) enantiomers in high purity (≥98%) to construct stereochemically diverse compound libraries. This is particularly valuable when exploring chiral space around a piperidinone pharmacophore, as the 4-amino group provides a versatile handle for further derivatization (e.g., amide coupling) without the need for chiral chromatography.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Amino-1-methylpiperidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.